molecular formula C23H21FN2O4S B2661295 3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 402947-92-6

3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2661295
CAS No.: 402947-92-6
M. Wt: 440.49
InChI Key: HXYAMZFDHGOOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Functionalized Pyrazole Derivatives in Medicinal Chemistry

The pyrazole scaffold has been a cornerstone of medicinal chemistry since its first synthesis by Ludwig Knorr in 1883. Early work focused on simple pyrazole structures, but the discovery of their pharmacological potential in the mid-20th century catalyzed efforts to functionalize the core. By introducing substituents at the 1-, 3-, and 5-positions, researchers unlocked diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial properties. The development of Celecoxib—a selective COX-2 inhibitor bearing a sulfonamide-substituted pyrazole—demonstrated how strategic functionalization could enhance target specificity and therapeutic efficacy. Subsequent advances in synthetic methodologies, such as continuous flow systems for diazoalkane cycloadditions, enabled the efficient production of complex pyrazole derivatives with fluorinated and aryl-substituted groups. These innovations laid the groundwork for exploring hybrid structures like 3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole.

Position of Phenylsulfonyl-4,5-Dihydro-1H-Pyrazoles in Heterocyclic Research

Phenylsulfonyl-substituted dihydropyrazoles occupy a unique niche in heterocyclic chemistry due to their conformational rigidity and electronic modulation. The phenylsulfonyl group at the 1-position serves dual roles: it acts as an electron-withdrawing moiety to stabilize the pyrazole ring while providing a hydrophobic anchor for protein binding. The 4,5-dihydro configuration introduces partial saturation, reducing ring aromaticity and enhancing flexibility for target engagement. Studies on analogous structures, such as 1-(phenylsulfonyl)-3,5-diaryl-4,5-dihydro-1H-pyrazoles, have revealed improved pharmacokinetic profiles compared to fully aromatic counterparts, particularly in blood-brain barrier penetration. This structural motif has been leveraged in antipsychotic and antidepressant drug candidates, underscoring its versatility.

Emergence of Dimethoxyphenyl-Fluorophenyl Substituted Pyrazoles

The integration of 3,4-dimethoxyphenyl and 4-fluorophenyl groups into pyrazole frameworks represents a strategic response to challenges in optimizing bioavailability and target affinity. Methoxy substituents at the 3- and 4-positions of the phenyl ring enhance solubility through hydrogen bonding while modulating electron density for π-π stacking interactions with aromatic residues in enzyme active sites. Fluorine, as a bioisostere for hydrogen, improves metabolic stability and membrane permeability, as evidenced by its prevalence in FDA-approved drugs. The combination of these groups in a single molecule, as seen in this compound, creates a multifunctional scaffold capable of simultaneous interactions with hydrophobic pockets and polar regions of biological targets. Recent syntheses of analogous compounds via [3+2] cycloadditions under continuous flow conditions highlight the scalability of this approach.

Current Research Landscape and Knowledge Gaps

Contemporary studies on dihydropyrazole derivatives emphasize structure-activity relationship (SAR) analyses to optimize substituent effects. For example, fluorinated pyrazoles synthesized via flow chemistry exhibit enhanced antifungal and anticancer activities compared to non-fluorinated analogs. However, gaps persist in understanding the stereoelectronic effects of 3,4-dimethoxyphenyl groups on target selectivity. While computational models predict strong binding to kinases and G-protein-coupled receptors, experimental validation remains limited. Additionally, the pharmacokinetic implications of the 4,5-dihydro configuration—particularly its impact on oxidative metabolism—require further investigation. A critical unmet need is the development of modular synthetic platforms to rapidly generate analogs for high-throughput screening, as demonstrated in assembly-line continuous flow systems.

Research Objectives and Scholarly Significance

The primary objective of studying this compound is to elucidate its mechanism of action across multiple therapeutic targets, including inflammation and oncology. By correlating substituent effects with bioactivity data, this work aims to establish design principles for next-generation dihydropyrazole therapeutics. Scholarly significance lies in addressing two critical challenges: (1) resolving the interplay between methoxy group positioning and fluorophenyl-induced metabolic stability, and (2) advancing continuous flow methodologies for efficient scale-up. Success in these areas would not only expand the medicinal chemistry toolkit but also provide a template for hybrid heterocycles with enhanced therapeutic indices.

Table 1: Key Substituent Effects in Pyrazole Derivatives

Substituent Position Functional Group Observed Impact on Bioactivity Reference
1-position Phenylsulfonyl Enhances target binding affinity
3-position 3,4-Dimethoxyphenyl Improves solubility and π-π interactions
5-position 4-Fluorophenyl Increases metabolic stability
4,5-bond Dihydro configuration Modulates conformational flexibility

Properties

IUPAC Name

2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-29-22-13-10-17(14-23(22)30-2)20-15-21(16-8-11-18(24)12-9-16)26(25-20)31(27,28)19-6-4-3-5-7-19/h3-14,21H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYAMZFDHGOOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves a one-pot three-component reaction. The methodology includes the reaction of 3′,4′-dimethoxyacetophenone , 2-fluorobenzaldehyde , and phenylhydrazine under specific conditions using a sealed-vessel reactor. This technique allows for efficient synthesis while maintaining high purity levels of the final product .

Biological Activities

The biological activities of pyrazole derivatives are extensive, with significant research highlighting their potential as therapeutic agents. The specific compound exhibits several notable activities:

  • Antiviral Activity : In silico studies have indicated that this compound shows promise as an inhibitor for dengue virus type 2 (DEN2) NS2B/NS3 serine protease. This suggests potential applications in developing antiviral therapies against dengue fever .
  • Anti-inflammatory Effects : Several pyrazole derivatives have demonstrated anti-inflammatory properties. For instance, compounds similar to this one have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Properties : Pyrazole derivatives are also recognized for their antibacterial and antifungal activities. Research has indicated that modifications to the pyrazole structure can enhance its efficacy against various bacterial strains .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of pyrazole compounds:

  • Anticancer Activity : A series of pyrazole derivatives were synthesized and tested for their anticancer properties. Some derivatives showed promising results in inhibiting cancer cell proliferation in vitro, suggesting that the structural modifications can lead to enhanced anticancer activity .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies support the hypothesis that structural attributes significantly affect biological interactions and efficacy .
  • Comparative Analysis : A comparative analysis of different pyrazole derivatives revealed that those with specific substitutions at positions 3 and 5 exhibited enhanced biological activities compared to unsubstituted analogs. This highlights the importance of structural diversity in developing effective therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibitor for DEN2 NS2B/NS3 serine protease
Anti-inflammatorySignificant inhibition of TNF-α and IL-6
AntimicrobialEffective against various bacterial strains
AnticancerInhibition of cancer cell proliferation

Scientific Research Applications

Structure

The compound features a pyrazole ring substituted with a dimethoxyphenyl group, a fluorophenyl group, and a phenylsulfonyl moiety. This unique arrangement contributes to its diverse biological activities.

Anti-inflammatory and Analgesic Activity

Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. A study demonstrated that these compounds could effectively reduce inflammation in animal models, suggesting potential therapeutic uses in conditions like arthritis and other inflammatory diseases .

Antiviral Activity

In silico studies have suggested that pyrazole derivatives may inhibit viral proteases. Specifically, some compounds have shown promise against dengue virus type 2 by targeting the NS2B/NS3 serine protease. This suggests that this compound could be further explored as a lead compound for antiviral drug development .

Anticancer Properties

Pyrazole derivatives are also being investigated for their anticancer potential. Research has indicated that certain compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways involved in cell survival and proliferation. The specific structure of this compound may enhance its efficacy against specific cancer types .

Herbicidal Activity

The structural characteristics of pyrazoles allow them to interact with plant growth regulators. Some studies have indicated that pyrazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant metabolism. This property makes compounds like this compound potential candidates for developing new herbicides .

Polymer Chemistry

In materials science, the incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique bonding characteristics of the sulfonamide group within the compound can improve interactions within polymer networks, leading to advanced material applications .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeCompoundMechanism of ActionReference
Anti-inflammatory3-(3,4-dimethoxyphenyl)...COX inhibition
AntiviralSimilar PyrazolesNS2B/NS3 protease inhibition
AnticancerVarious PyrazolesApoptosis induction
HerbicidalSelected PyrazolesEnzyme inhibition

Case Study: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives showed that those with similar structural features to this compound exhibited significant reductions in edema in rat models when administered at specific dosages. The findings suggest a promising avenue for further research into this compound's therapeutic potential against inflammatory diseases.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Parameters

Compound Name Substituents (Positions 3, 5, 1) HOMO-LUMO Gap (eV) Dipole Moment (Debye) Crystal Packing Features
Target Compound 3,4-Dimethoxyphenyl, 4-Fluorophenyl, SO₂Ph 4.2 5.8 π-π stacking, C-H···O interactions
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 3,4-Dimethoxyphenyl, 4-Chlorophenyl, Ph 4.5 6.1 Similar packing but enhanced halogen bonding
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 4-Fluorophenyl, Ph, CHO 3.9 4.7 Diminished dipole due to aldehyde group
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole Triazolyl, 4-Fluorophenyl, Cl N/A N/A Isostructural with Br analog; halogen-dependent packing

Key Observations :

  • Electron-withdrawing groups (e.g., SO₂Ph) increase dipole moments, enhancing solubility in polar solvents .
  • Halogen substituents (Cl, F) introduce halogen bonding, which stabilizes crystal lattices but reduces bioavailability compared to methoxy groups .
  • Aldehyde-functionalized pyrazolines exhibit lower HOMO-LUMO gaps, suggesting higher reactivity in electrophilic substitutions .

Key Findings :

  • The target compound shows antiviral specificity due to hydrogen bonding with DEN2 NS2B/NS3 protease residues (e.g., Asp129, Gly151) .
  • Thiazole hybrids (e.g., EGFR/HER2 inhibitors) benefit from methoxy groups enhancing π-π interactions with kinase active sites .
  • COX-1 selectivity in fluorophenyl derivatives correlates with hydrophobic interactions in the enzyme’s catalytic pocket .

Insights :

  • Higher LogP values in dimethoxy-substituted derivatives correlate with improved membrane permeability but reduced solubility .
  • Phenylsulfonyl groups enhance thermal stability via strong intermolecular sulfonyl interactions .

Q & A

Q. What comparative metrics validate the efficacy of alternative synthetic routes (e.g., microwave vs. conventional heating)?

  • Answer :
  • Green chemistry metrics : Compare E-factors (kg waste/kg product); microwave synthesis reduces solvent use by 40% ().
  • Yield vs. time : Microwave-assisted reactions achieve 82% yield in 2 hours vs. 68% in 8 hours via reflux ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.